molecular formula C6H5NO4 B1669103 Citrazinic acid CAS No. 99-11-6

Citrazinic acid

Cat. No. B1669103
CAS RN: 99-11-6
M. Wt: 155.11 g/mol
InChI Key: CSGQJHQYWJLPKY-UHFFFAOYSA-N
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Description

Citrazinic acid (CZA) is a heterocyclic compound consisting of a dihydro pyridine ring derived with a carboxylate group . The yellow solid exists as multiple tautomers, and it frequently forms dimers . Citrazinic acid is commonly formed in citric acid-based carbon nanodots (CND) and is responsible for the blue light found in citric acid CNDs .


Synthesis Analysis

Citrazinic acid can be prepared by creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester . That solution, when added to a heated ammonia solution, results in citrazinic acid . Another method involves the use of citric acid and urea, where the formation of a citrazinic acid single monomer and oligomers is expected to affect the optical properties of the CDs .


Molecular Structure Analysis

The molecular formula of Citrazinic acid is C6H5NO4 . It has a molar mass of 155.109 g·mol−1 . The InChI key for Citrazinic acid is CSGQJHQYWJLPKY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Citrazinic acid is commonly formed in citric acid-based carbon nanodots (CND). It is responsible for the blue light found in citric acid CNDs . The wavelengths of light emitted by citrazinic in CNDs can be shifted by changing the pH of the solution .


Physical And Chemical Properties Analysis

Citrazinic acid appears as a yellow powder . It has a melting point of >300 °C . It is slightly soluble in water, methanol, DMSO, and acidic solutions, but very soluble in alkaline solutions .

Scientific Research Applications

Synthesis of Ligands for Dye-Sensitized Solar Cells

Citrazinic Acid is utilized as a starting material for synthesizing tridentate and tetradentate ligands containing carboxylic groups. These ligands are essential for anchoring sensitizers on TiO2, a crucial component in dye-sensitized solar cells (DSCs). This application highlights its role in improving the efficiency and stability of DSCs, which are promising for renewable energy technologies (Klein et al., 2011).

Optical Properties and Aggregation

Citrazinic Acid demonstrates unique optical properties, influenced by its aggregation states and chemical environment. Its weak fluorescence and tendency to form aggregates and tautomers, which have largely unexplored optical properties, make it a subject of interest in the study of carbon dots and other nanomaterials for potential optical applications (Stagi et al., 2020).

Role in Bone Metabolism

While not directly about Citrazinic Acid, related studies on citric acid and its derivatives, including Citrazinic Acid, underscore their significance in bone metabolism. Citric acid plays a crucial role in the pathophysiology and medical management of bone diseases, indicating the potential for Citrazinic Acid to contribute to this area through its biochemical relationships and derivations (Granchi et al., 2019).

Antimicrobial Properties

Research on citric acid derivatives, including Citrazinic Acid, has explored their antimicrobial properties. These compounds have shown potential in inhibiting bacterial growth without the need for traditional antimicrobial agents, suggesting applications in wound dressing, tissue engineering, and other medical areas where antimicrobial action is desired (Su et al., 2014).

Photoluminescence and Carbon Dots

Citrazinic Acid and its derivatives are identified as intermediates that contribute to the blue fluorescence observed in carbon dots synthesized from citric acid. This association is significant for understanding the luminescence properties of carbon dots, a rapidly growing field within nanotechnology and materials science (Mura et al., 2019).

Safety And Hazards

Citrazinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

While specific future directions for Citrazinic acid are not mentioned in the search results, it is noted that the potentiality of Cdots, in which Citrazinic acid is commonly formed, being used in organic electronics, such as organic light-emitting devices (OLEDs), electrical sensing, and energy storage and conversion applications is highlighted .

properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQJHQYWJLPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Record name Citrazinic acid
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DSSTOX Substance ID

DTXSID3059185
Record name 2,6-Dihydroxyisonicotinic acid
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Molecular Weight

155.11 g/mol
Source PubChem
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Product Name

Citrazinic acid

CAS RN

99-11-6
Record name Citrazinic acid
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Record name Citrazinic acid
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Record name CITRAZINIC ACID
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Record name 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
805
Citations
WJ Sell, TH Easterfield - Journal of the Chemical Society, Transactions, 1893 - pubs.rsc.org
… Recognising the fact that citrazinic acid or its amide is produced in dl ordinary cases where … probable that by fusing citric acid with urea, citrazinic acid or its amide mould be formed; this …
Number of citations: 37 pubs.rsc.org
L Stagi, S Mura, L Malfatti, CM Carbonaro, PC Ricci… - ACS …, 2020 - ACS Publications
… Citrazinic acid (CZA) is a weakly fluorescent molecular … Citrazinic acid has a strong tendency to aggregate and form … an “anomalous” optical response of citrazinic acid, attributed to the …
Number of citations: 19 pubs.acs.org
S Mura, L Stagi, L Malfatti, CM Carbonaro… - The Journal of …, 2019 - ACS Publications
… In this article, we have investigated the optical properties of citrazinic acid in an aqueous environment over a wide concentration range. At low concentrations, citrazinic acid remains in …
Number of citations: 19 pubs.acs.org
AEGE Amr, NM Sabry, MM Abdulla - Monatshefte für Chemie-Chemical …, 2007 - Springer
A series of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents using citrazinic acid (2,6-dihydroxyisonicotinic acid) as a starting material. Acryloyl …
Number of citations: 147 link.springer.com
A Cappai, C Melis, L Stagi, PC Ricci… - The Journal of …, 2021 - ACS Publications
… In the case of citric acid and urea, the formation of a citrazinic acid (CZA) single monomer and oligomers is expected to affect the optical properties of the CDs. It is therefore mandatory …
Number of citations: 21 pubs.acs.org
S Sarkar, J Chowdhury, S Dutta, T Pal - Spectrochimica Acta Part A …, 2016 - Elsevier
A pH dependent normal Raman scattering (NRS) and surface enhanced Raman scattering (SERS) spectral patterns of citrazinic acid (CZA), a biologically important molecule, have …
Number of citations: 17 www.sciencedirect.com
TH Easterfield, WJ Sell - Journal of the Chemical Society, Transactions, 1894 - pubs.rsc.org
… hydro "-citric into citrazinic acid derivatives, that we have been led to investigate the action of heat on the ammoniuui salts of citric acid, with the object of directly preparing citrazinic acid. …
Number of citations: 7 pubs.rsc.org
MS Masoud, AA Ibrahim, EA Khalil… - Spectrochimica Acta Part …, 2007 - Elsevier
… Citrazinic acid azo dyes were prepared to dye cellulosic and nylon fibers [10]. Citrazinic acid is used in the field of photography [11], [12], [13] as an inhibitor-removing wash bath for …
Number of citations: 57 www.sciencedirect.com
WJ Sell, FW Dootson - Journal of the Chemical Society, Transactions, 1897 - pubs.rsc.org
ALTHOUGH its genesis from citric acid by various methods renders it probable that the hydroxyl groups in citrazinic acid occupy the QU’position, there is still wanting direct evidence on …
Number of citations: 8 pubs.rsc.org
HD Revanasiddappa, TN Kiran Kumar - Journal of Analytical Chemistry, 2001 - Springer
… to form a diazonium chloride, which is then coupled with citrazinic acid in an alkaline medium. A volume of 0.5 mL of 0.1% citrazinic acid and 1.5 mL of 4 M NaOH in a total volume of 10 …
Number of citations: 34 link.springer.com

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